molecular formula C25H27N3O2S B11375002 4,6-dimethyl-N-(4-methylphenyl)-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide

4,6-dimethyl-N-(4-methylphenyl)-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide

Cat. No.: B11375002
M. Wt: 433.6 g/mol
InChI Key: QZMLEKPDYVCPHR-UHFFFAOYSA-N
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Description

4,6-DIMETHYL-N-(4-METHYLPHENYL)-2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIMETHYL-N-(4-METHYLPHENYL)-2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyridine ring: Starting from a suitable precursor, such as 2,4,6-trimethylpyridine, through a series of nitration, reduction, and substitution reactions.

    Introduction of the phenyl group: Using a Friedel-Crafts acylation reaction to attach the 4-methylphenyl group.

    Attachment of the carbamoyl group: Through a reaction with phenylethyl isocyanate.

    Formation of the sulfanyl group: By reacting with a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbamoyl group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,6-DIMETHYL-N-(4-METHYLPHENYL)-2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design.

    Material Science: Use in the synthesis of novel materials with specific electronic or optical properties.

    Biology: As a probe or inhibitor in biochemical studies.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the target and the nature of the interaction (e.g., inhibition, activation).

Comparison with Similar Compounds

Similar compounds might include other pyridine derivatives with similar functional groups. For example:

    4,6-Dimethyl-2-(methylthio)pyridine-3-carboxamide: Lacks the phenyl and carbamoyl groups.

    N-(4-Methylphenyl)-2-(methylthio)pyridine-3-carboxamide: Lacks the dimethyl substitution on the pyridine ring.

The uniqueness of 4,6-DIMETHYL-N-(4-METHYLPHENYL)-2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C25H27N3O2S

Molecular Weight

433.6 g/mol

IUPAC Name

4,6-dimethyl-N-(4-methylphenyl)-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyridine-3-carboxamide

InChI

InChI=1S/C25H27N3O2S/c1-17-9-11-21(12-10-17)28-24(30)23-18(2)15-19(3)27-25(23)31-16-22(29)26-14-13-20-7-5-4-6-8-20/h4-12,15H,13-14,16H2,1-3H3,(H,26,29)(H,28,30)

InChI Key

QZMLEKPDYVCPHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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